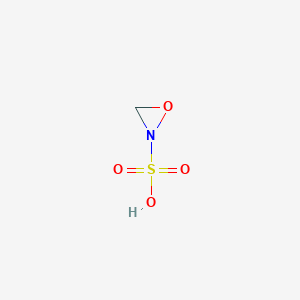
Dimethyl N-hydroxyaspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl N-hydroxyaspartate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of aspartic acid, where the amino group is replaced by a dimethylamino group, and the carboxyl group is hydroxylated. This compound is known for its role in biochemical studies and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-hydroxyaspartate typically involves the hydroxylation of dimethyl aspartate. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation of the aspartate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: Dimethyl N-hydroxyaspartate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to dimethyl aspartate.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate dimethyl aspartate.
科学的研究の応用
Dimethyl N-hydroxyaspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Dimethyl N-hydroxyaspartate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Dimethyl aspartate: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.
N-hydroxyaspartate: Similar structure but without the dimethyl groups, affecting its solubility and reactivity.
Dimethyl fumarate: Shares the dimethyl group but has different functional groups, leading to distinct chemical properties.
Uniqueness: Dimethyl N-hydroxyaspartate is unique due to the presence of both dimethyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
146328-24-7 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC名 |
dimethyl 2-(hydroxyamino)butanedioate |
InChI |
InChI=1S/C6H11NO5/c1-11-5(8)3-4(7-10)6(9)12-2/h4,7,10H,3H2,1-2H3 |
InChIキー |
WBIWRXKJPJQOEG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)OC)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)

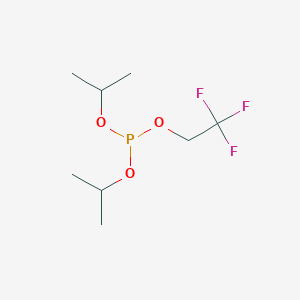
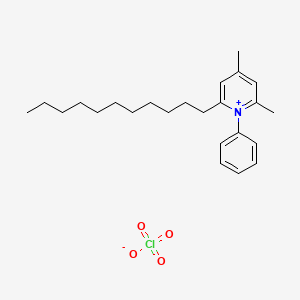
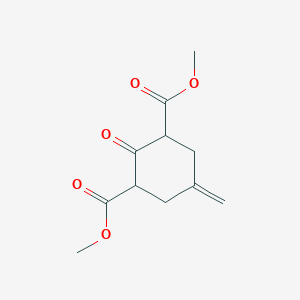
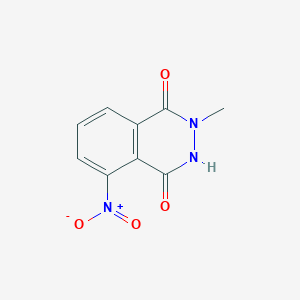
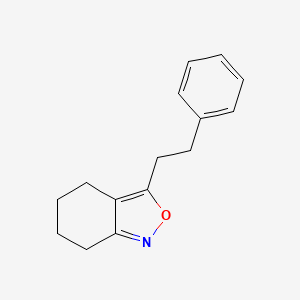
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
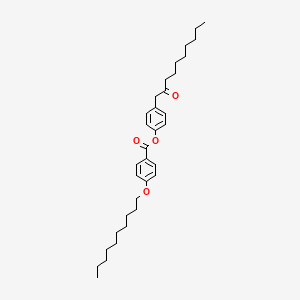
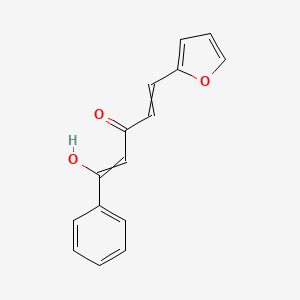
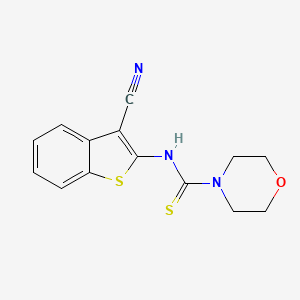
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
